2-(2-Bromophenyl)propan-2-amine hydrochloride
Overview
Description
“2-(2-Bromophenyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H12BrN・HCl . It is used in the field of chemistry as a building block .
Molecular Structure Analysis
The InChI code for “2-(2-Bromophenyl)propan-2-amine hydrochloride” is 1S/C9H12BrN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 . This indicates that the compound has a bromophenyl group attached to a propan-2-amine group, and it is in its hydrochloride form.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 250.56 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
Chemoenzymatic Strategy Development
Mourelle-Insua et al. (2016) developed enzymatic strategies towards synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a category to which 2-(2-Bromophenyl)propan-2-amine hydrochloride belongs. This research is significant for the synthesis of valuable precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Synthesis of Benzimidazoles
Lygin and Meijere (2009, 2010) conducted studies on the reaction of o-Bromophenyl isocyanide with primary amines, which includes compounds similar to 2-(2-Bromophenyl)propan-2-amine hydrochloride, to produce 1-substituted benzimidazoles. These compounds find applications in various chemical syntheses and pharmaceutical research (Lygin & Meijere, 2009); (Lygin & Meijere, 2010).
Generation of Diverse Chemical Libraries
Roman (2013) utilized a ketonic Mannich base related to 2-(2-Bromophenyl)propan-2-amine hydrochloride to generate a wide array of compounds. This process is vital for creating diverse chemical libraries for drug discovery and development (Roman, 2013).
Inhibition of Corrosion in Iron
Kaya et al. (2016) explored the role of certain thiazole and thiadiazole derivatives, similar to 2-(2-Bromophenyl)propan-2-amine hydrochloride, in inhibiting the corrosion of iron. This research is crucial for developing effective corrosion inhibitors (Kaya et al., 2016).
Synthesis of Azetidines as Antimicrobial Agents
Doraswamy and Ramana (2013) investigated the synthesis of substituted phenyl azetidines, using compounds structurally related to 2-(2-Bromophenyl)propan-2-amine hydrochloride. These synthesized compounds were evaluated for their antimicrobial properties, indicating potential applications in medicine (Doraswamy & Ramana, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-(2-bromophenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLLAWSXTDDVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693221 | |
Record name | 2-(2-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)propan-2-amine hydrochloride | |
CAS RN |
1087723-47-4 | |
Record name | 2-(2-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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